molecular formula C6H5BrCl2N2 B6252105 3-bromo-4,5-dichlorobenzene-1,2-diamine CAS No. 172215-94-0

3-bromo-4,5-dichlorobenzene-1,2-diamine

Cat. No.: B6252105
CAS No.: 172215-94-0
M. Wt: 255.9
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Description

3-bromo-4,5-dichlorobenzene-1,2-diamine is an organic compound with the molecular formula C6H4BrCl2N2 It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4,5-dichlorobenzene-1,2-diamine typically involves the electrophilic aromatic substitution of benzene derivatives. One common method is the bromination and chlorination of 1,2-diaminobenzene. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures to ensure selective substitution at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations. This ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4,5-dichlorobenzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are often employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.

Scientific Research Applications

3-bromo-4,5-dichlorobenzene-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-4,5-dichlorobenzene-1,2-diamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1,2-Diamino-5-bromo-3-chlorobenzene: Similar structure but with different substitution pattern.

    3,4-Dichlorobenzyl bromide: Contains similar substituents but in different positions on the benzene ring.

Uniqueness

3-bromo-4,5-dichlorobenzene-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

172215-94-0

Molecular Formula

C6H5BrCl2N2

Molecular Weight

255.9

Purity

95

Origin of Product

United States

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